Fmoc-Cys(Bzl)-OPfp, also known as Fmoc-S-benzyl-L-cysteine pentafluorophenyl ester, is a key building block used in peptide synthesis []. It is a derivative of the amino acid L-cysteine, where the amino group (N-terminus) is protected by a Fluorenylmethoxycarbonyl (Fmoc) group and the thiol group (S-side chain) is protected by a benzyl (Bzl) group. The C-terminus is activated by a pentafluorophenyl (OPfp) ester, making it reactive for peptide bond formation [].
The key features of Fmoc-Cys(Bzl)-OPfp's structure include:
The key reaction involving Fmoc-Cys(Bzl)-OPfp is its participation in peptide bond formation. The activated C-terminus reacts with the free amine of another Fmoc-protected amino acid derivative in a condensation reaction. This reaction forms a new peptide bond while cleaving the pentafluorophenol group as a leaving group. The remaining Fmoc group on the newly formed peptide chain allows for further chain elongation using a stepwise solid-phase peptide synthesis (SPPS) approach.
After peptide synthesis is complete, the Fmoc and benzyl protecting groups are removed to reveal the final peptide structure. Fmoc removal is typically achieved under mild basic conditions using piperidine, while benzyl group removal can be accomplished using various methods depending on the desired selectivity, such as hydrogenolysis or specific cleavage reagents [].